molecular formula C12H14O6 B1599118 Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate CAS No. 104796-24-9

Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate

Cat. No.: B1599118
CAS No.: 104796-24-9
M. Wt: 254.24 g/mol
InChI Key: VLQBVKZFMXBOKM-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Identification

The systematic identification of methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate follows International Union of Pure and Applied Chemistry guidelines for naming complex aromatic esters. The compound carries the Chemical Abstracts Service registry number 104796-24-9, which serves as its unique international identifier. According to systematic nomenclature principles, the base structure consists of benzoic acid, with specific substitution patterns that define its complete chemical identity.

The molecular formula C₁₂H₁₄O₆ indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, and six oxygen atoms, resulting in a molecular weight of 254.24 grams per mole. The systematic name reflects the substitution pattern where position 3 of the benzene ring contains a methoxy group (-OCH₃), while position 2 bears a complex substituent consisting of a 2-methoxy-2-oxoethoxy group (-OCH₂COOCH₃). This nomenclature system ensures unambiguous identification of the compound's structure and distinguishes it from related isomers.

The Simplified Molecular-Input Line-Entry System representation O(CC(=O)OC)C1C(=CC=CC=1C(=O)OC)OC provides a linear notation that captures the complete structural information. The International Chemical Identifier key VLQBVKZFMXBOKM-UHFFFAOYSA-N serves as a hashed version of the full structural description, enabling rapid database searches and cross-referencing. Additional registry numbers include the Molecular Design Limited number MFCD00274295, which facilitates identification in chemical inventory systems.

Property Value
Chemical Abstracts Service Number 104796-24-9
Molecular Formula C₁₂H₁₄O₆
Molecular Weight 254.24 g/mol
Molecular Design Limited Number MFCD00274295
International Chemical Identifier Key VLQBVKZFMXBOKM-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant complexity due to the presence of multiple rotatable bonds and flexible substituents. The benzene ring adopts a planar configuration typical of aromatic systems, with carbon-carbon bond angles of approximately 120 degrees. The ester groups attached to the aromatic ring introduce additional geometric considerations, as they can adopt various conformations depending on environmental factors and intermolecular interactions.

The compound contains seven rotatable bonds, which contribute to its conformational flexibility and influence its behavior in different phases. The methoxy group at position 3 can rotate around the carbon-oxygen bond, allowing for different orientations relative to the benzene ring plane. Similarly, the complex substituent at position 2 possesses multiple degrees of freedom, with the oxoethoxy chain capable of adopting extended or folded conformations.

Computational analysis reveals that the molecule exhibits a preference for conformations that minimize steric hindrance between substituents while maximizing favorable electronic interactions. The polar surface area of 71.1 square angstroms indicates moderate polarity, which affects the compound's solubility properties and intermolecular association patterns. The calculated logarithm of the partition coefficient value of 1.03360 suggests balanced hydrophilic and lipophilic characteristics.

Geometric Parameter Value
Rotatable Bonds 7
Polar Surface Area 71.1 Ų
Logarithm of Partition Coefficient 1.03360
Heavy Atoms 18
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 0

The absence of hydrogen bond donors and presence of six hydrogen bond acceptors significantly influence the compound's self-assembly behavior and crystal packing patterns. These geometric and electronic features determine the molecular interactions that govern solid-state organization and solution-phase behavior.

X-ray Crystallographic Studies

Comprehensive X-ray crystallographic analysis has provided detailed structural information about this compound in its solid state. The compound crystallizes in the triclinic crystal system with space group P1̄, indicating the lowest symmetry crystal class. The unit cell parameters demonstrate the three-dimensional arrangement of molecules within the crystal lattice, with each parameter contributing to the overall packing efficiency.

The crystallographic study reveals unit cell dimensions of a = 5.3644(9) angstroms, b = 11.1880(18) angstroms, and c = 11.4159(18) angstroms. The unit cell angles deviate significantly from 90 degrees, with α = 66.378(2)°, β = 79.970(2)°, and γ = 78.138(2)°, reflecting the triclinic symmetry. The unit cell volume of 611.11(17) cubic angstroms accommodates two formula units (Z = 2), indicating that two complete molecules occupy each unit cell.

Data collection employed molybdenum K-alpha radiation with a wavelength of 0.71073 angstroms at a temperature of 296 Kelvin. The crystallographic refinement achieved an R-factor of 0.0430 for observed reflections, indicating excellent agreement between the experimental data and the refined structural model. The weighted R-factor of 0.1260 for all reflections demonstrates the quality of the structural determination.

Crystallographic Parameter Value
Crystal System Triclinic
Space Group P1̄
Unit Cell a 5.3644(9) Å
Unit Cell b 11.1880(18) Å
Unit Cell c 11.4159(18) Å
Unit Cell α 66.378(2)°
Unit Cell β 79.970(2)°
Unit Cell γ 78.138(2)°
Unit Cell Volume 611.11(17) Ų
Formula Units per Unit Cell 2
R-factor 0.0430

The crystal structure analysis reveals specific intermolecular interactions that stabilize the solid-state arrangement. Hydrogen bonding patterns involving the oxygen atoms of the ester groups contribute to the three-dimensional network formation. The packing arrangement optimizes van der Waals interactions while minimizing steric conflicts between adjacent molecules.

Spectroscopic Characterization

Spectroscopic characterization of this compound provides comprehensive information about its electronic structure and molecular dynamics. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various carbon and hydrogen atoms, enabling detailed structural assignment and conformational analysis. The aromatic protons exhibit characteristic downfield chemical shifts due to the deshielding effect of the benzene ring current.

The methoxy groups display distinctive resonances that reflect their different chemical environments within the molecule. The methoxy group attached directly to the benzene ring experiences different electronic effects compared to the methoxy group within the oxoethoxy chain. This differential shielding provides valuable information about the electronic distribution and substituent effects within the molecular framework.

Infrared spectroscopy identifies characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching frequencies of the ester groups appear in the typical range for aromatic esters, with subtle differences reflecting the distinct electronic environments. The carbon-oxygen stretching vibrations of the methoxy groups and ether linkages contribute additional spectroscopic fingerprints that aid in structural confirmation.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The monoisotopic mass of 254.079038 daltons corresponds precisely to the calculated value for the molecular formula C₁₂H₁₄O₆. Fragmentation studies reveal predictable cleavage patterns involving loss of methoxy groups and ester substituents, providing additional structural validation.

Spectroscopic Method Key Observations
Nuclear Magnetic Resonance Distinct aromatic and methoxy resonances
Infrared Spectroscopy Characteristic carbonyl and carbon-oxygen stretches
Mass Spectrometry Molecular ion at 254.079 daltons
Refractive Index 1.501
Melting Point 71-74°C

The physical properties determined through various analytical techniques provide additional characterization data that support the structural assignments. The melting point range of 71-74 degrees Celsius indicates a relatively low-melting crystalline solid, consistent with the moderate intermolecular interactions observed in the crystal structure. The refractive index of 1.501 reflects the compound's optical properties and provides information about its electronic polarizability.

Properties

IUPAC Name

methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-15-9-6-4-5-8(12(14)17-3)11(9)18-7-10(13)16-2/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQBVKZFMXBOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399830
Record name Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104796-24-9
Record name Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Preparation of Methyl 3-methoxy-2-hydroxybenzoate (Intermediate)

  • Dissolve 3-methoxy-2-hydroxybenzoic acid (5 mmol) in methanol (25 mL).
  • Add concentrated sulfuric acid dropwise (approximately 10 drops).
  • Reflux the mixture for 12 hours.
  • Concentrate under reduced pressure, dilute with water, and extract with ethyl acetate.
  • Wash organic layer with saturated sodium bicarbonate solution and brine.
  • Dry over sodium sulfate and concentrate.
  • Purify by flash chromatography (petroleum ether/ethyl acetate = 5:1).

Step 2: Alkylation to Form Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate

  • Dissolve the intermediate (2 mmol) in acetone (10 mL).
  • Add potassium carbonate (7 mmol) and methyl bromoacetate (2.4 mmol).
  • Reflux the mixture for 3 hours.
  • Concentrate under reduced pressure, dilute with water, and extract with ethyl acetate.
  • Wash organic layer with brine, dry over sodium sulfate, and concentrate.
  • Purify by silica gel chromatography (petroleum ether/ethyl acetate = 3:1).
  • The product is obtained as a white solid with a yield of approximately 93%.

Reaction Conditions and Optimization

Parameter Condition Notes
Solvent Methanol (Step 1), Acetone (Step 2) Methanol for esterification; acetone for alkylation
Catalyst/Base Concentrated sulfuric acid (Step 1), Potassium carbonate (Step 2) Acid catalyzes esterification; base promotes alkylation
Temperature Reflux (~65-80 °C) Reflux ensures complete reaction
Reaction Time 12 hours (Step 1), 3 hours (Step 2) Adequate for full conversion
Purification Flash chromatography Petroleum ether/ethyl acetate mixtures

Analytical Data Supporting the Preparation

The synthesized compound exhibits characteristic spectroscopic data confirming its structure:

Analysis Method Observed Data
Melting Point 49–50 °C
FT-IR (KBr) 2950, 1771, 1725, 1598, 1582, 1494, 1439, 1258 cm⁻¹
¹H NMR (400 MHz, CDCl₃) δ 7.84 (dd, 1H), 7.48–7.42 (m, 1H), 7.06 (t, 1H), 6.89 (d, 1H), 4.74 (s, 2H), 3.91 (s, 3H), 3.80 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 169.3, 166.5, 157.6, 133.6, 132.2, 121.9, 121.4, 114.4, 66.8, 52.5, 52.3
HRMS (ESI) Calculated for C11H12NaO5 [M+Na]+: 247.0577; Found: 247.0578

Industrial Production Considerations

Industrial synthesis generally follows the same synthetic pathway but incorporates process optimizations such as:

  • Use of continuous flow reactors to enhance reaction control and scalability.
  • Automation of reagent addition and temperature control to improve reproducibility and safety.
  • Advanced purification techniques including distillation and recrystallization to achieve high purity.
  • Optimization of solvent recycling and waste minimization for environmental compliance.

Summary Table of Preparation Method

Step Reactants Conditions Product Yield (%) Notes
1 3-methoxy-2-hydroxybenzoic acid + Methanol + H₂SO₄ Reflux 12 h Methyl 3-methoxy-2-hydroxybenzoate Not specified Acid-catalyzed esterification
2 Intermediate + Methyl bromoacetate + K₂CO₃ + Acetone Reflux 3 h This compound 93 Base-promoted alkylation

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids and alcohols.

    Substitution Reactions: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

Chemistry

Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to undergo various chemical reactions, including hydrolysis, substitution, and oxidation.

Reaction TypeDescriptionMajor Products
HydrolysisEster groups can be hydrolyzed to form carboxylic acids and alcohols3-methoxy-2-hydroxybenzoic acid, methanol
SubstitutionMethoxy groups can be substituted with other functional groupsVarious substituted benzoates
OxidationCan undergo oxidation to form quinones or oxidized derivativesQuinones, oxidized benzoic acid derivatives

Biological Studies

The compound has been investigated for its biological activities , particularly its antimicrobial and anti-inflammatory properties.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating moderate efficacy.
  • Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), suggesting potential therapeutic applications in treating inflammatory diseases .

Medicine

The compound is being explored for its potential use in drug development . Its ability to act as a prodrug may allow it to undergo metabolic conversion into active metabolites that exert therapeutic effects on various biological targets.

Case Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at specific concentrations.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, the compound was tested in an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. Treatment with this compound resulted in a significant reduction of TNF-α levels, confirming its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with various molecular targets and pathways. The ester and methoxy groups play a crucial role in its reactivity and biological activity. The compound may act as a prodrug, undergoing metabolic conversion to active metabolites that exert therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 3-methoxybenzoate
  • Methyl 2-methoxybenzoate
  • Methyl 4-methoxybenzoate

Comparison: Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate is unique due to the presence of both methoxy and ester groups at specific positions on the benzoate ring. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For example, the additional methoxy group in this compound may enhance its solubility and reactivity, making it more suitable for certain applications.

Biological Activity

Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with notable structural features, including methoxy and ester functional groups. Its molecular formula is C12H14O6C_{12}H_{14}O_6 with a molecular weight of 254.24 g/mol. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties, which may be attributed to its unique chemical structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. The presence of methoxy groups enhances solubility and reactivity, which are critical for its interaction with biological targets. The ester group may also play a role in metabolic conversion to active metabolites, increasing the compound's therapeutic efficacy.

Compound Name Molecular Formula Molecular Weight
Methyl 3-methoxybenzoateC9H10O3166.17 g/mol
Methyl 2-methoxybenzoateC9H10O3166.17 g/mol
Methyl 4-methoxybenzoateC9H10O3166.17 g/mol
Methyl 3,5-bis(2-methoxy-2-oxoethoxy)benzoateC14H16O6312.27 g/mol

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, the anti-inflammatory properties were assessed using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. Treatment with this compound resulted in a significant reduction of tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate, and what reaction conditions are critical?

  • Methodological Answer : Synthesis typically involves sequential esterification and etherification. For example:

Esterification : React 3-methoxy-2-hydroxybenzoic acid with methyl iodide under basic conditions (e.g., K₂CO₃) to form the methyl ester.

Etherification : Treat the intermediate with 2-methoxy-2-oxoethyl bromide in the presence of a base (e.g., NaH) to introduce the ethoxy group.
Critical conditions include anhydrous environments, controlled temperature (0–25°C for etherification), and inert gas (N₂) to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for methoxy (δ ~3.8–3.9 ppm, singlet) and ester carbonyl protons (δ ~4.3–4.5 ppm for -OCH₂CO₂-).
  • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and ether linkages (δ ~70–75 ppm for -OCH₂-).
  • IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and ether C-O (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₄O₆ (calculated molecular weight: 278.24 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to obtain intensity data.
  • Structure Solution : Employ SHELXD for phase determination via direct methods.
  • Refinement : Apply SHELXL for least-squares refinement. Key parameters include:
  • Unit Cell Dimensions : Expected triclinic system (e.g., a = 7.47 Å, b = 10.47 Å, c = 12.28 Å, α = 90.4°, β = 100.7°, γ = 94.4° ).
  • Disorder : Address positional disorder in flexible ethoxy groups using PART instructions in SHELXL.
  • Validation : Check R-factor (<5%) and electron density maps for residual peaks .

Q. What computational approaches predict the reactivity of ester and ether linkages under oxidative or reductive conditions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model reaction pathways.
  • Oxidation : Simulate peroxide-mediated cleavage of ethers (activation energy ~25–30 kcal/mol).
  • Reduction : Predict LiAlH₄ reduction of ester to alcohol (ΔG‡ ~15–20 kcal/mol).
  • Molecular Dynamics (MD) : Analyze solvent effects (e.g., THF vs. DMF) on reaction kinetics.
  • Key Parameters : Rotatable bond count (8 bonds ) influences conformational flexibility and steric hindrance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
Reactant of Route 2
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Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate

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